molecular formula C11H13NO4 B098635 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene CAS No. 15804-78-1

2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B098635
CAS RN: 15804-78-1
M. Wt: 223.22 g/mol
InChI Key: PCSLZZWXNFQQHN-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” is a chemical compound with the linear formula C11H13NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” is defined by its linear formula C11H13NO4 . The CAS Number is 37629-55-3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” are not available, similar compounds like Phenyl-2-nitropropene can undergo reactions like the Knoevenagel condensation .

Scientific Research Applications

Antiferromagnetic Exchange Interaction

2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrates significant antiferromagnetic exchange interactions, as evidenced by electron paramagnetic resonance (EPR) spectrum analysis and X-ray crystallography. This compound shows potential in studying magnetic properties and spin interactions in organic materials (Fujita et al., 1996).

Electrosynthesis Applications

The compound has been used in indirect electrosynthesis methods. For example, 1,4-dimethoxy-2-(3-nitro-1,2,4-triazole-1-yl)benzene, derived from a similar structure, was synthesized through electrochemical and chemical processes, highlighting its utility in organic synthesis and material science (Burasov et al., 2005).

Photooxidation Studies

The photooxidation of aromatic azides, such as 2,4-dimethoxyphenyl azide, has been investigated, revealing insights into the photophysical properties and reaction intermediates of nitroso oxides. This research is relevant in understanding the photoreactions of organic compounds containing nitro groups (Chainikova et al., 2017).

Lithium-Ion Battery Applications

Compounds like 1,2-Dimethoxy-4-nitro-benzene and 1,4-Dimethoxy-2-nitro-benzene, which are structurally related, have been evaluated as overcharge protection additives in lithium-ion batteries. Their performance and compatibility with electrode materials make them promising for enhancing battery safety and efficiency (Ren et al., 2012).

Molecular Electronic Devices

Molecules containing nitroamine redox centers demonstrate significant electronic properties such as negative differential resistance, indicating potential applications in molecular electronic devices and nanotechnology (Chen et al., 1999).

properties

IUPAC Name

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZZWXNFQQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344959
Record name 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-1-(2-nitroprop-1-enyl)benzene

CAS RN

15804-78-1
Record name 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 25 g of 2,4-dimethoxybenzaldehyde (Aldrich) in 200 ml of nitroethane was treated with 0.5 g anhydrous ammonium acetate and held on a steam bath for 12 hours. The solvent was removed in vacuo from the mixture yielding 22.3 g of yellow crystals, m.p. 80°-81° C., upon cooling in 50 ml of methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Reactant of Route 2
2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene

Citations

For This Compound
1
Citations
EA Aydın - 2013 - d-nb.info
Fluorescent dyes have been used frequently to label biomolecules for imaging and detection applications. Besides, non-fluorescent substances that present fluorescence emission after …
Number of citations: 4 d-nb.info

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